Orthogonal Reactivity vs. 2-Chloro-5-(chloromethyl)pyridine: Synthetic Efficiency
Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate provides a key advantage over its simpler analog 2-chloro-5-(chloromethyl)pyridine, which lacks the ester moiety. In the synthesis of neonicotinoid insecticides, this compound is used as a building block for more complex structures . The presence of the methyl ester group in the target compound eliminates the need for a separate esterification step, which is required when using 2-chloro-5-(chloromethyl)pyridine as a starting material [1]. This pre-installed functionality can lead to a shorter synthetic sequence.
| Evidence Dimension | Synthetic steps saved |
|---|---|
| Target Compound Data | Pre-installed methyl ester at 3-position |
| Comparator Or Baseline | 2-chloro-5-(chloromethyl)pyridine (CAS 70258-18-3) lacking ester group |
| Quantified Difference | At least one additional synthetic step (esterification) required for comparator |
| Conditions | Synthesis of ester-containing target molecules (e.g., insecticides imidacloprid, acetamiprid) |
Why This Matters
This differentiation translates to a shorter synthetic route with potentially higher overall yield and lower cost for the production of ester-containing final products.
- [1] LinkedIn. Jane Wang on karon #insecticide #intermediates #ccmp #imidacloprid #acetamiprid. View Source
